- An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids, ARKIVOC (Gainesville, 2018, (4), 195-214
Cas no 936850-09-8 (tert-butyl 3-cyano-3-methylazetidine-1-carboxylate)
936850-09-8 structure
Product Name:tert-butyl 3-cyano-3-methylazetidine-1-carboxylate
Numero CAS:936850-09-8
MF:C10H16N2O2
MW:196.246242523193
MDL:MFCD17016128
CID:1006847
PubChem ID:56971684
Update Time:2025-09-26
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester
- 1-BOC-3-CYANO-3-METHYLAZETIDINE
- tert-butyl 3-cyano-3-methylazetidine-1-carboxylate
- 3-Cyano-3-methyl-1-azetidinecarboxylic acid tert-butyl ester
- 1,1-Dimethylethyl 3-cyano-3-methyl-1-azetidinecarboxylate (ACI)
- 3-Cyano-3-methylazetidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-cyano-3-methyl-azetidine-1-carboxylate
- EN300-176390
- KRXUECUCCJEQAJ-UHFFFAOYSA-N
- TERT-BUTYL3-CYANO-3-METHYLAZETIDINE-1-CARBOXYLATE
- STL429820
- PB25630
- DTXSID70719278
- SY042259
- CS-0048305
- AS-36271
- AKOS025146556
- SCHEMBL1706650
- 1-Boc-3-cyano-3-methylazetidine, AldrichCPR
- DA-40353
- Z1255401816
- 936850-09-8
- MFCD17016128
-
- MDL: MFCD17016128
- Inchi: 1S/C10H16N2O2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h6-7H2,1-4H3
- Chiave InChI: KRXUECUCCJEQAJ-UHFFFAOYSA-N
- Sorrisi: N#CC1(CN(C(OC(C)(C)C)=O)C1)C
Proprietà calcolate
- Massa esatta: 196.121177757g/mol
- Massa monoisotopica: 196.121177757g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 289
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 53.3Ų
Proprietà sperimentali
- Densità: 1.09
- Punto di ebollizione: 292 ºC
- Punto di infiammabilità: 130 ºC
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06633-25g |
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95% | 25g |
$1150 | 2023-09-07 | |
| TRC | B663643-50mg |
1-Boc-3-cyano-3-methylazetidine |
936850-09-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663643-100mg |
1-Boc-3-cyano-3-methylazetidine |
936850-09-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B663643-500mg |
1-Boc-3-cyano-3-methylazetidine |
936850-09-8 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Alichem | A449040980-1g |
tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95% | 1g |
$160.14 | 2023-08-31 | |
| Alichem | A449040980-5g |
tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95% | 5g |
$687.01 | 2023-08-31 | |
| Alichem | A449040980-25g |
tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95% | 25g |
$1628.55 | 2023-08-31 | |
| Chemenu | CM109118-5g |
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95+% | 5g |
$216 | 2021-06-10 | |
| Chemenu | CM109118-10g |
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95+% | 10g |
$330 | 2021-06-10 | |
| Chemenu | CM109118-25g |
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate |
936850-09-8 | 95+% | 25g |
$660 | 2021-06-10 |
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 45 min, -78 °C; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 45 min, -78 °C; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 60 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, 0 °C
1.2 60 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, 0 °C
Riferimento
- Preparation of 1,8-naphthyridin-2(1H)-one analogs as cytomegalovirus inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 25 min, -76 °C; 30 min, -76 °C
1.2 -76 °C; 30 min, -76 °C; 1 h, -76 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -76 °C; 30 min, -76 °C; 1 h, -76 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of pyrrolopyrazine as kinase inhibitors useful for the treatment of autoimmune and inflammatory diseases, United States, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water
Riferimento
- Preparation of aminopyrimidines as inhibitors of aurora protein kinase for treatment of proliferative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 25 min, -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of fused quadracyclic compounds as MK2 inhibitors, compositions and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 16 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 16 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Preparation of dihydropyrrolonaphthyridinones as JAK kinase inhibitors., World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Preparation of pyrazolopyrimidines as cannabinoid CB1 receptor inhibitors, compositions comprising them and uses thereof, World Intellectual Property Organization, , ,
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate Raw materials
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate Preparation Products
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate Letteratura correlata
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
936850-09-8 (tert-butyl 3-cyano-3-methylazetidine-1-carboxylate) Prodotti correlati
- 142253-54-1(tert-butyl 3-cyanoazetidine-1-carboxylate)
- 170018-97-0((2-Cyanoethyl)ethyl-carbamic Acid tert-Butyl Ester)
- 1466514-81-7(tert-butyl 3-(1-cyano-1-methylethyl)azetidine-1-carboxylate)
- 1247126-54-0(tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate)
- 1374653-62-9(Tert-butyl 3-(aminomethyl)-3-cyanoazetidine-1-carboxylate)
- 128304-84-7(tert-butyl N-(2-cyanoethyl)-N-methylcarbamate)
- 1228581-13-2(Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate)
- 147875-12-5(Carbamic acid, N-(2-cyanoethyl)-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester)
- 1249926-82-6(tert-butyl N-(2-cyano-2-methylethyl)-N-methylcarbamate)
- 1493737-08-8(tert-butyl 3-cyano-3-hydroxy-azetidine-1-carboxylate)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso